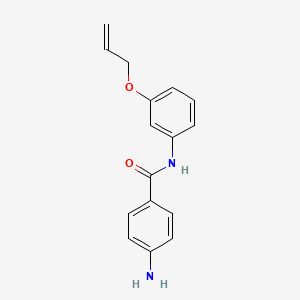

N-(3-(Allyloxy)phenyl)-4-aminobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

4-amino-N-(3-prop-2-enoxyphenyl)benzamide |

InChI |

InChI=1S/C16H16N2O2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h2-9,11H,1,10,17H2,(H,18,19) |

InChI Key |

HEGBOCUCYBXEDP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the N-Phenylbenzamide Core

The amide bond in N-phenylbenzamide derivatives is most commonly constructed through coupling reactions between a carboxylic acid and an amine. This requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Several coupling reagents are effective for this transformation. A widely used method involves reagents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov In this approach, the carboxylic acid (a 4-nitrobenzoic acid derivative) reacts with HOBt to form an activated ester, which is then readily coupled with the amine (3-(allyloxy)aniline).

Alternative strategies for amidation have also been developed. One novel method utilizes the rearrangement of highly reactive nitrile imines, which are generated in situ from N-2-nitrophenyl hydrazonyl bromides. nih.gov This approach avoids the need for external activating agents and can be applied to synthesize primary, secondary, and tertiary amides. nih.gov Another efficient method involves a transamidation process using N-(2-aminophenyl)benzamides and phenyl isocyanate. rsc.org These methods highlight the diversity of tools available to chemists for constructing the crucial amide linkage.

Table 1: Selected Methods for Amide Bond Formation

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Carbodiimide Coupling | N,N′-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt) | Commonly used for synthesizing N-phenylbenzamide derivatives from a carboxylic acid and an amine. | nih.gov |

| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides, base | Mild and rapid formation of the amide bond via an in situ generated activated ester. | nih.gov |

| Transamidation | N-(2-aminophenyl)benzamide, Phenyl isocyanate | One-pot, two-step protocol featuring a sequential nucleophilic/intramolecular addition process. | rsc.org |

The assembly of the target molecule can follow either a linear or a convergent pathway.

Linear Synthesis: In a linear sequence, the molecule is built step-by-step on a single starting material. For N-(3-(Allyloxy)phenyl)-4-aminobenzamide, a possible linear route would start with 3-aminophenol (B1664112). The synthesis would proceed through O-alkylation to add the allyl group, followed by acylation with 4-nitrobenzoyl chloride, and a final reduction of the nitro group to the amine.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. researchgate.netchemrxiv.org This strategy is often more efficient for complex molecules. For the target compound, a convergent synthesis would involve the separate preparation of the two primary intermediates: 3-(allyloxy)aniline (B1268287) and 4-nitrobenzoyl chloride . These two fragments are then coupled, and the synthesis is completed by the reduction of the nitro group. This approach is highly modular and allows for variations in both precursor fragments. nih.govrsc.org The synthesis of N-phenylbenzamide derivatives targeting parasites has successfully utilized a convergent strategy where dianiline precursors were first synthesized and subsequently reacted. nih.gov

Synthesis of Key Precursors and Intermediates

A convergent synthesis relies on the efficient preparation of key building blocks. For this compound, the two primary precursors are 3-(allyloxy)aniline and an activated form of 4-aminobenzoic acid, typically derived from 4-nitrobenzoic acid.

3-(Allyloxy)aniline : This intermediate is prepared from 3-aminophenol. As described in section 2.2.1, the synthesis involves the selective O-alkylation of 3-aminophenol with an allyl halide. umich.eduresearchgate.netsigmaaldrich.com Protection of the amine functionality is often employed to prevent N-alkylation and ensure the desired regioselectivity.

4-Nitrobenzoyl chloride : This is a key activated precursor. It is synthesized from 4-nitrobenzoic acid. thomassci.commerckmillipore.com The conversion of the carboxylic acid to the more reactive acid chloride is a standard transformation. Common reagents for this include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.comprepchem.com Refluxing 4-nitrobenzoic acid with thionyl chloride provides the acid chloride in near-quantitative yield. tandfonline.com Alternatively, heating with phosphorus pentachloride also affords the product efficiently. prepchem.com This intermediate is a stable, crystalline solid that is highly reactive toward nucleophiles like anilines. chemicalbook.comsigmaaldrich.com The nitro group acts as a precursor to the final amine, which is revealed in a later reduction step.

Table 3: Synthesis of 4-Nitrobenzoyl Chloride

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Gentle reflux, 20 hrs | 97-98% | tandfonline.com |

| 4-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heated on a water bath | 90% | prepchem.com |

Preparation of 3-(Allyloxy)aniline Derivatives

The synthesis of 3-(allyloxy)aniline is a critical step. A representative, multi-step protocol to produce a functionalized analogue, 3-allyl-2-(allyloxy)-5-bromoaniline, starting from 2-allylphenol, provides a clear procedural framework. nih.govrawdatalibrary.net This synthesis involves a sequence of nitration, selective bromination, allylation, and finally, reduction of the nitro group to the desired aniline (B41778). nih.gov

A common starting material for such a synthesis is a substituted phenol (B47542). The process can be generalized as follows:

Nitration: The phenolic starting material is nitrated, typically using a sulfonitric mixture (HNO₃/H₂SO₄), to introduce a nitro group onto the aromatic ring. nih.govresearchgate.net

Allylation (Ether Synthesis): The phenolic hydroxyl group is then converted to an allyl ether. This is commonly achieved through a Williamson ether synthesis, where the phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide). nih.govresearchgate.netwikipedia.org

Reduction: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with a common system being zinc (Zn) powder in the presence of ammonium (B1175870) chloride (NH₄Cl). nih.govresearchgate.net This method is often efficient, providing high yields of the target aniline derivative. nih.gov

A study detailing the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline reported the following yields for each step: nih.gov

| Step | Reaction | Reagents | Yield |

| 1 | Nitration of 2-allylphenol | HNO₃/H₂SO₄ | 15% (for 2-allyl-6-nitrophenol) |

| 2 | Bromination | N-Bromosuccinimide (NBS) | 72% |

| 3 | Allylation | Allyl bromide | 77% |

| 4 | Nitro Reduction | Zn, NH₄Cl | 98% |

This table illustrates the yields for the synthesis of a related aniline derivative, providing a model for the preparation of 3-(allyloxy)aniline.

Synthesis of 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid (PABA) and its derivatives are the second key component for the final amide synthesis. A variety of synthetic methods for these compounds have been reported.

One common laboratory and industrial approach involves the Hofmann rearrangement. google.com This method may start from 1,4-benzenedicarboxylic acid monomethyl ester, which is first reacted with ammonia (B1221849) to form the corresponding monoamide. google.com This amide is then subjected to the Hofmann rearrangement to yield 4-aminobenzoic acid. google.com

Another route involves the derivatization of PABA itself. For instance, alkyl derivatives of PABA can be prepared under simple and mild conditions using potassium carbonate and suitable alkylating agents. tandfonline.comnih.gov Furthermore, PABA can be modified by reacting its amino group with various aldehydes to form Schiff bases, which are imine derivatives. mdpi.comresearchgate.net This reaction is typically carried out by dissolving PABA in a solvent like methanol (B129727) and then adding the appropriate aldehyde. mdpi.com

A general method for preparing 4-aminobenzoic acid derivatives is outlined in the following patent: google.com

| Step | Reaction | Description |

| 1 | Amidation | 1,4-Phthalic acid monoester is reacted with ammonia. |

| 2 | Hofmann Reaction | The resulting monoamide compound is converted into p-aminobenzoic acid. |

This table outlines a patented method for the synthesis of the 4-aminobenzoic acid core structure.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced techniques can be employed, particularly in the catalytic systems for the ether and amide bond formations.

Catalytic Systems in Benzamide (B126) and Ether Synthesis

Benzamide Synthesis: The formation of the amide bond is a cornerstone of this synthesis. While traditional methods often require stoichiometric coupling reagents that generate significant waste, modern catalytic approaches offer more sustainable alternatives. researchgate.net Various metal-based catalysts, including those based on copper, iron, boron, and aluminum, have been developed for direct amidation reactions. researchgate.net Photocatalysis has also emerged as a powerful tool for benzamide functionalization, operating under mild conditions. rsc.org For example, visible-light photoredox catalysis can be used for the synthesis of complex scaffolds from non-activated starting materials. rsc.org Another green approach involves the use of a reusable, solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, to facilitate the direct condensation of carboxylic acids and amines under ultrasonic irradiation. researchgate.net

Ether Synthesis: The Williamson ether synthesis is the classical method for forming ethers. wikipedia.org To make this process more environmentally friendly, catalytic versions have been developed. The catalytic Williamson ether synthesis (CWES) can be performed at high temperatures (e.g., above 300 °C) using weak alkylating agents like alcohols or esters in the presence of catalytic amounts of an alkali metal benzoate (B1203000) and phenoxide. acs.org Other advanced methods include the reductive etherification of carbonyl compounds with alcohols, which can be catalyzed by well-defined ruthenium complexes in environmentally benign solvents like water. nih.gov Acid-catalyzed dehydration of alcohols is another method, though it is typically best suited for preparing symmetrical ethers from primary alcohols and requires careful temperature control to avoid side reactions like elimination. libretexts.orgmasterorganicchemistry.com

| Synthesis Type | Catalytic System | Key Features |

| Benzamide | CuCoFe₂O₄@GO | Enables direct coupling of carboxylic acids and N,N-dialkylformamides. researchgate.net |

| Benzamide | Photocatalysis (e.g., Eosin Y) | Visible-light-induced C-H amination under mild conditions. rsc.org |

| Benzamide | Diatomite earth@IL/ZrCl₄ | Reusable solid acid catalyst for direct condensation under ultrasound. researchgate.net |

| Ether | Alkali Metal Benzoate/Phenoxide | Catalytic Williamson ether synthesis at high temperatures with weak alkylating agents. acs.org |

| Ether | Cationic Ru-H Complex | Reductive etherification of aldehydes/ketones with alcohols in water. nih.gov |

This table summarizes advanced catalytic systems for the key bond-forming reactions.

Stereochemical Considerations in Allyl-Containing Structures

The presence of an allyl group introduces potential stereochemical complexities. The allyl group itself is achiral, but its reactions and its influence on adjacent chiral centers are important considerations. The allylic position—the carbon atom next to the double bond—is particularly reactive and can be involved in the formation of stabilized intermediates like allylic cations, radicals, or anions through resonance. youtube.comyoutube.com

The delocalization of charge or an unpaired electron across the three-carbon π-system can lead to a loss of stereochemical information or the formation of multiple products if not properly controlled. youtube.comyoutube.com For example, substitution reactions at the allylic position can proceed with either retention or inversion of stereochemistry, depending on the mechanism and the reagents used. acs.org

In the context of this compound, while the allyl group is attached via an oxygen atom and not directly to a stereocenter in the parent structure, any subsequent reactions involving the allylic position would need to account for these stereochemical possibilities. The conformational analysis of radical intermediates in reactions involving allylic systems has been studied to rationalize the stereochemical outcomes of such transformations. unige.ch Furthermore, the stereochemistry of allylic cations and their potential for stereomutation has been a subject of detailed investigation. acs.org

Structure Activity Relationship Sar and Structural Optimization Studies

Systematic Modification of the N-Phenyl Moiety

The N-phenyl portion of the molecule, characterized by the presence of an allyloxy group, has been a primary target for structural modifications to understand its role in biological interactions.

Positional Isomerism of Allyloxy Group

The position of the allyloxy group on the N-phenyl ring is a critical determinant of the compound's activity. Studies on related N-phenylbenzamide derivatives have shown that the spatial arrangement of this substituent significantly influences the molecule's ability to fit into and interact with biological targets. While direct comparative data on the 2-, 3-, and 4-allyloxy positional isomers of N-(phenyl)-4-aminobenzamide is not extensively detailed in the available literature, research on analogous systems suggests that such positional shifts can alter the dihedral angle between the phenyl rings, impacting binding affinity. For instance, in other benzanilide (B160483) series, moving a substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically change the compound's conformational preferences and, consequently, its biological efficacy.

Substitution Patterns on the Allyloxy-Phenyl Ring

Introducing additional substituents onto the allyloxy-phenyl ring has been a key strategy to refine the pharmacological profile of N-phenylbenzamide derivatives. Research on related compounds indicates that both electron-donating and electron-withdrawing groups can enhance biological activity, suggesting that the electronic and steric properties of the substituents play a crucial role. nih.gov For example, the introduction of small lipophilic or electronegative groups such as fluorine (F) and chlorine (Cl), or larger electron-donating groups like isopropoxy (OiPr), has been explored in similar scaffolds to modulate activity. nih.gov The table below summarizes the general effects of different substitution patterns on the activity of analogous N-phenylbenzamide compounds.

| Substituent | Position on Phenyl Ring | General Effect on Activity |

| Methyl (-CH₃) | ortho, para | Improvement in activity noted in some series. nih.gov |

| Methoxy (B1213986) (-OCH₃) | ortho, para | Improvement in activity noted in some series. nih.gov |

| Fluorine (-F) | para | Often leads to highly active compounds. nih.gov |

| Chlorine (-Cl) | Multiple | Can lead to a decrease in binding affinity. nih.gov |

This table is illustrative of general trends observed in related N-phenylbenzamide series and not specific to N-(3-(Allyloxy)phenyl)-4-aminobenzamide.

Variations of the Allyl Chain

The allyl group (–CH₂–CH=CH₂) itself offers opportunities for structural modification to probe its contribution to the molecule's activity. Variations can include altering the chain length, saturation, or introducing cyclic moieties. For instance, converting the allyl group to a propyl group (by saturation) or a propargyl group (introducing a triple bond) can affect the compound's hydrophobicity, steric profile, and ability to form specific interactions like π-π stacking or hydrogen bonds. Studies on other molecular scaffolds have demonstrated that such modifications can significantly impact target engagement and metabolic stability.

Modifications of the 4-Aminobenzamide (B1265587) Scaffold

Influence of the Amine Functionality

The primary amine (-NH₂) at the 4-position of the benzamide (B126) ring is a key functional group that can significantly influence the molecule's properties, including its basicity and hydrogen bonding capacity. Modifications at this position, such as acylation, alkylation, or incorporation into heterocyclic systems, have been shown to modulate biological activity in related aminobenzamide structures. For instance, in a series of 4-amino-N-(4-aminophenyl)benzamide analogues developed as DNA methyltransferase inhibitors, the nature of the substituent on the terminal amine was found to be critical for activity. nih.gov The orientation of the central amide bond has also been investigated, with some studies suggesting it has little effect on biological activity in certain contexts. nih.gov

Substituent Effects on the Benzamide Ring

Introducing substituents onto the 4-aminobenzamide ring itself is another avenue for structural optimization. The position, size, and electronic nature of these substituents can influence the molecule's interaction with its biological target. In studies of 2-phenoxybenzamides, the substitution pattern of the anilino partial structure, which is analogous to the aminobenzamide ring in this context, was found to strongly depend on the size and nature of the substituents for antiplasmodial activity. researchgate.net Research on other benzamide series has shown that even small modifications, such as the addition of a methyl group, can significantly alter inhibitory potency against certain enzymes. nih.gov

Korrelation von strukturellen Merkmalen mit biologischen Aktivitätsprofilen

Die biologische Aktivität von Benzamid-Derivaten wird maßgeblich durch die Art und Position der Substituenten am Benzamid-Grundgerüst beeinflusst.

Identifizierung von wichtigen pharmakophoren Elementen

Ein Pharmakophor beschreibt die Gesamtheit der sterischen und elektronischen Merkmale, die für die optimale molekulare Wechselwirkung mit einem spezifischen biologischen Zielmolekül notwendig sind. Für Benzamid-Derivate lassen sich mehrere Schlüsselelemente identifizieren:

Die Benzamid-Einheit: Das zentrale Amidgerüst ist oft entscheidend für die Wasserstoffbrückenbindungen mit dem Zielprotein.

Der Phenylring: Substitutionen am Phenylring können die Affinität und Selektivität des Moleküls erheblich beeinflussen.

Die Aminogruppe: Die 4-Amino-Gruppe am Benzoyl-Teil ist ein häufiges Merkmal in pharmakologisch aktiven Benzamiden und kann als wichtiger Wasserstoffbrücken-Donator oder -Akzeptor fungieren.

Die Allyloxy-Gruppe: Die (Allyloxy)phenyl-Einheit ist für die lipophilen und sterischen Wechselwirkungen von Bedeutung. Die Position und Art der Alkoxy-Gruppe kann die Bindungsaffinität und die physikochemischen Eigenschaften des Moleküls modulieren.

In Studien mit substituierten Benzamiden wurde gezeigt, dass polare Substituenten in der para- und/oder meta-Position des Benzamidrings die Affinität zu bestimmten Rezeptoren, wie dem Dopamin-D4-Rezeptor, erhöhen können. nih.gov

Kartierung von Wechselwirkungen an der aktiven Stelle durch SAR-Analyse

Die SAR-Analyse ermöglicht es, Rückschlüsse auf die Interaktionen eines Moleküls mit seiner Bindungstasche im Zielprotein zu ziehen. Durch systematische chemische Modifikationen am Molekül und die anschließende Messung der biologischen Aktivität können die für die Bindung wichtigen funktionellen Gruppen identifiziert werden.

Für Benzamid-Derivate haben Studien gezeigt, dass selbst kleine Änderungen, wie die Substitution eines Threonins durch ein Alanin in der Transmembranhelix 7 des Dopamin-D4-Rezeptors, die Bindungsaffinität von Benzamiden mit polaren Substituenten spezifisch erhöhen können. nih.gov Dies deutet auf eine sterische Hinderung zwischen bestimmten Ligandenteilen und der ursprünglichen Aminosäure hin, die durch die Mutation aufgehoben wird. nih.gov Solche Erkenntnisse sind entscheidend für das Verständnis der Bindungsweise und die gezielte Optimierung der Liganden.

Umfangreiche Forschungen an o-Aminobenzamid-Derivaten als potenzielle Mittel gegen Magenkrebs haben zur Identifizierung von Verbindungen mit verbesserter zytotoxischer Wirkung und der Fähigkeit, Apoptose und Zellzyklusarrest zu induzieren, geführt. nih.gov

| Verbindung | Modifikation | IC50 (µM) gegen HGC-27-Zellen | Anmerkungen |

| F8 | Spezifische o-Aminobenzamid-Struktur | 0.28 | Zeigte verbesserte Zytotoxizität und geringere Toxizität im Vergleich zur Positivkontrolle in vivo. nih.gov |

| T9 | Spezifische o-Aminobenzamid-Struktur | 1.84 | Zeigte ebenfalls verbesserte Anti-Magenkrebs-Potenz. nih.gov |

Diese Daten unterstreichen, wie durch gezielte Modifikationen am Benzamid-Grundgerüst die biologische Aktivität signifikant gesteigert werden kann.

Prinzipien des rationalen Designs für optimierte Analoga

Das rationale Design von Wirkstoffkandidaten basiert auf dem Verständnis der dreidimensionalen Struktur des Zielproteins und der SAR-Daten. Ziel ist es, Moleküle mit verbesserter Wirksamkeit, Selektivität und günstigeren pharmakokinetischen Eigenschaften zu entwerfen.

Bei der Entwicklung von Analoga zu N-(3-(Allyloxy)phenyl)-4-aminobenzamid könnten folgende Designprinzipien angewendet werden:

Strukturbasierte Optimierung: Wenn die 3D-Struktur des Zielproteins bekannt ist, können molekulare Modellierungsstudien (Docking) genutzt werden, um die Bindung des Liganden vorherzusagen und Modifikationen zu entwerfen, die die Wechselwirkungen verbessern.

Pharmakophor-basiertes Design: Basierend auf den identifizierten pharmakophoren Merkmalen können neue Moleküle entworfen werden, die diese Elemente in einer optimierten räumlichen Anordnung präsentieren.

Bioisostere Ersetzungen: Funktionelle Gruppen können durch andere Gruppen mit ähnlichen physikochemischen Eigenschaften (Bioisostere) ersetzt werden, um die Wirksamkeit, Selektivität oder die metabolische Stabilität zu verbessern. Beispielsweise könnte die Allyloxy-Gruppe durch andere Alkoxy- oder Alkenyloxy-Gruppen ersetzt werden, um die Lipophilie und die sterischen Eigenschaften anzupassen. google.com

Ein Beispiel für rationales Design ist die Entwicklung von Inhibitoren der DNA-Methyltransferase (DNMT), bei der Analoga von 4-Amino-N-(4-aminophenyl)benzamid synthetisiert wurden. nih.gov Durch gezielte Modifikationen, die auf molekularen Modellierungsstudien basierten, konnten Verbindungen mit vergleichbarer oder sogar verbesserter Wirksamkeit im Vergleich zur Ausgangsverbindung identifiziert werden. nih.gov

Tabelle der erwähnten chemischen Verbindungen

| Name der Verbindung |

| N-(3-(Allyloxy)phenyl)-4-aminobenzamid |

| 4-Amino-N-(4-aminophenyl)benzamid |

| o-Aminobenzamide |

| Benzamide |

| Threonin |

| Alanin |

Mechanistic Investigations of Biological Activity in in Vitro Models

Elucidation of Potential Molecular Targets

The initial phase of understanding a compound's biological activity involves identifying its molecular targets. For N-(3-(Allyloxy)phenyl)-4-aminobenzamide, this has been approached through various enzymatic and receptor binding assays.

Enzyme Inhibition Assays

The ability of this compound and its structural analogs, N-phenylbenzamides, to inhibit the activity of several key enzymes has been a subject of scientific inquiry. These enzymes play crucial roles in various pathological processes, including cancer, inflammation, and viral infections.

While specific inhibitory data for this compound against Sirtuins, Poly(ADP-ribose) polymerase (PARP), Neuraminidase, and Bromodomain-containing protein 4 (BRD4) are not extensively documented in publicly available literature, the broader class of benzamide (B126) derivatives has shown activity against some of these targets. For instance, some benzamides have been investigated as inhibitors of SIRT2, a member of the sirtuin family of deacetylases. researchgate.netelsevierpure.comnih.gov Similarly, 3-aminobenzamide (B1265367) is a well-known inhibitor of PARP, an enzyme involved in DNA repair. nih.govmedchemexpress.comnih.govtaylorandfrancis.com

The potential for benzamide derivatives to act as cyclooxygenase (COX) enzyme inhibitors has also been explored. mdpi.comrsc.org COX enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. However, detailed studies on the direct inhibitory effect of this compound on COX-1 and COX-2 are limited.

Neuraminidase, a crucial enzyme for the replication of influenza viruses, is another potential target. While specific assays for this compound are not reported, the evaluation of novel compounds for neuraminidase inhibition is a standard practice in antiviral drug discovery. nih.govwho.intnih.gov

BRD4, an epigenetic reader protein, has emerged as a significant target in cancer therapy. Various small molecules have been developed to inhibit BRD4, and some benzamide-containing structures have been part of these discovery efforts. nih.govnih.govfrontiersin.org

Table 1: Investigated Enzyme Targets for Benzamide Derivatives

| Enzyme Target | Therapeutic Relevance | General Findings for Benzamide Derivatives |

| Sirtuins (e.g., SIRT2) | Cancer, Neurodegeneration | Some benzamides show inhibitory activity. researchgate.netelsevierpure.comnih.gov |

| PARP | Cancer, DNA Repair | 3-aminobenzamide is a known inhibitor. nih.govmedchemexpress.comnih.govtaylorandfrancis.com |

| Neuraminidase | Viral Infections (Influenza) | A key target for antiviral discovery. nih.govwho.intnih.gov |

| BRD4 | Cancer | Benzamide-containing compounds have been explored as inhibitors. nih.govnih.govfrontiersin.org |

| COX Enzymes | Inflammation, Pain | Some benzamide derivatives show inhibitory potential. mdpi.comrsc.org |

Note: This table reflects general findings for the broader class of benzamide derivatives, as specific data for this compound is limited.

Receptor Binding Profiling

The interaction of a compound with various receptors can reveal its potential pharmacological effects and off-target activities. Receptor binding profiling for this compound would involve screening it against a panel of known receptors. While comprehensive public data on the receptor binding profile of this specific compound is not available, studies on related benzamide structures have shown interactions with various receptors, including opioid receptors. nih.gov Such profiling is essential to understand the compound's selectivity and potential for central nervous system effects or other receptor-mediated activities. nih.gov

Cellular Mechanism of Action Studies

Beyond direct molecular interactions, understanding how a compound affects cellular processes provides a more holistic view of its biological activity.

Investigation of Cell Differentiation Induction

The ability of a compound to induce cell differentiation is of significant interest, particularly in the fields of regenerative medicine and oncology. Studies investigating the potential of this compound to induce differentiation in various cell lines, such as stem cells or cancer cells, would provide valuable insights into its therapeutic potential. nih.govnih.govmdpi.com Currently, there is a lack of specific published research on the cell differentiation-inducing properties of this particular compound.

Analysis of Anti-inflammatory Pathways

Given that some benzamide derivatives exhibit anti-inflammatory properties, investigating the effect of this compound on inflammatory pathways in cellular models is a logical step. nih.gov Such studies would typically involve treating immune cells (e.g., macrophages) with an inflammatory stimulus and measuring the compound's ability to modulate the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cytokines. nih.govmdpi.com This would help to elucidate the specific cellular mechanisms behind its potential anti-inflammatory effects.

Examination of Antibacterial and Antiviral Mechanisms

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of new antimicrobial agents.

Antibacterial Mechanisms: Several studies have reported the synthesis and evaluation of N-phenylbenzamide derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.comnih.govresearchgate.netijpbs.com The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes. For instance, in silico docking studies have suggested that N-phenylbenzamides could inhibit enzymes like aminoglycoside-2″-phosphotransferase-IIa. nih.gov

Antiviral Mechanisms: A number of N-phenylbenzamide derivatives have demonstrated antiviral activity, particularly against enteroviruses such as Enterovirus 71 (EV71). nih.govnih.gov The primary mechanism appears to be the inhibition of viral entry and replication. Some studies suggest that these compounds may act as capsid binders, stabilizing the viral structure and preventing the release of the viral genome into the host cell. rsc.orgmedchemexpress.com

Table 2: Antimicrobial Activity of N-Phenylbenzamide Derivatives

| Pathogen Type | Example Pathogen | General Findings for N-Phenylbenzamide Derivatives |

| Bacteria | Staphylococcus aureus, Escherichia coli | Some derivatives show inhibitory activity, potentially through enzyme inhibition. nih.govnih.gov |

| Virus | Enterovirus 71 | Derivatives can inhibit viral replication, possibly by acting as capsid binders. nih.govnih.gov |

Note: This table reflects general findings for the broader class of N-phenylbenzamide derivatives, as specific data for this compound is limited.

Modulation of Specific Cellular Signaling Pathways

No published research is currently available that details the specific cellular signaling pathways modulated by this compound. Investigations into how this compound may interact with and influence intracellular signaling cascades, such as those involved in cell proliferation, apoptosis, or inflammation, have not been reported. Therefore, its molecular targets and the downstream effects on signaling networks remain uncharacterized.

Phenotypic Screening in Diverse Cell-Based Assay Systems

There is no available data from phenotypic screening of this compound in diverse cell-based assay systems. Phenotypic screening is a crucial strategy in drug discovery to identify compounds that induce a desired change in cellular phenotype. nih.gov However, without experimental data, it is not possible to describe the effects of this specific compound in assays that measure, for example, cell viability, morphological changes, or inhibition of disease-specific cellular models.

Design and Biological Evaluation of Derivatives and Analogues in Vitro

Scaffold Hopping and Bioisosteric Replacement Strategies

In medicinal chemistry, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization and the discovery of novel chemotypes. nih.govgoogle.com These approaches aim to modify the core molecular framework or specific functional groups to improve drug-like properties, circumvent patent limitations, and enhance biological activity. nih.gov

Scaffold hopping involves replacing the central molecular core of a molecule with a different scaffold that preserves the essential three-dimensional arrangement of key functional groups responsible for biological activity. mdpi.comnih.gov For the N-(3-(Allyloxy)phenyl)-4-aminobenzamide framework, a potential scaffold hopping strategy could involve replacing the N-phenylbenzamide core with a quinazoline (B50416) scaffold. This would generate 4-aminoquinazoline derivatives, which could maintain the spatial orientation of the substituent groups while introducing a novel heterocyclic core. nih.gov This approach has been successfully used to develop new agents from known pharmacophores. nih.gov

Bioisosteric replacement focuses on substituting a functional group with another that possesses similar physical or chemical properties, leading to a comparable biological response. nih.govgoogle.com The amide bond in the parent compound is a primary target for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage. Known bioisosteres for the amide linkage include heterocycles such as 1,2,3-triazoles, oxadiazoles, and pyrazoles. nih.gov These replacements can enhance metabolic stability while mimicking the hydrogen bonding capabilities and conformation of the original amide group. nih.gov For instance, replacing the central amide bond with a 1,3,4-oxadiazole (B1194373) ring could yield more stable analogues with potentially retained or improved biological activity. nih.gov

These design strategies provide a rational framework for expanding the chemical space around the this compound scaffold, leading to the generation of diverse analogues for biological screening.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is crucial for exploring structure-activity relationships (SAR). The primary synthetic route typically involves a nucleophilic acyl substitution reaction. vulcanchem.com This involves the coupling of a substituted 4-aminobenzoic acid derivative with a substituted 3-(allyloxy)aniline (B1268287) derivative. vulcanchem.com

A common approach to probe the SAR of a lead compound is to synthesize analogues with a variety of substituents on its aromatic rings. For the this compound scaffold, modifications can be introduced on both the benzoyl and the aniline (B41778) moieties.

The general synthesis involves activating a 4-nitrobenzoic acid derivative (which can be later reduced to the amine) by converting it to the corresponding acyl chloride, often using thionyl chloride (SOCl₂). This activated intermediate is then reacted with a substituted 3-(allyloxy)aniline in the presence of a base like triethylamine (B128534) to form the amide bond. Subsequent reduction of the nitro group, typically via catalytic hydrogenation, yields the final 4-amino derivatives. nih.gov This modular synthesis allows for the introduction of various substituents.

Table 1: Examples of Synthesized Benzamide (B126) Analogues with Varied Substituents

| Compound ID | Substituent on Benzoyl Ring (R1) | Substituent on Phenyl Ring (R2) |

|---|---|---|

| A-1 | H | H |

| A-2 | 2-Fluoro | H |

| A-3 | 3-Chloro | H |

| A-4 | H | 4-Methyl |

| A-5 | H | 5-Methoxy |

| A-6 | 3-Chloro | 5-Methoxy |

This table presents a representative, non-exhaustive list of possible analogues to illustrate the synthetic strategy.

The allyloxy group present in the core structure is a versatile functional handle for synthesizing heterocyclic derivatives through cyclization reactions. nih.gov For example, intramolecular cyclization reactions can be employed to form oxygen-containing heterocycles like dihydro-benzofurans or chromans. Furthermore, the phenyl rings themselves can be replaced with heterocyclic cores, a strategy that often leads to significant changes in biological activity and physicochemical properties. nih.gov

The synthesis of such derivatives can be achieved through multi-step reaction sequences. For instance, the allyloxy-phenyl moiety can undergo cyclization under specific catalytic conditions. nih.gov Alternatively, one of the aromatic precursors in the main synthetic pathway can be replaced with a heterocyclic equivalent. For example, instead of 4-aminobenzoic acid, a substituted aminopyridine carboxylic acid could be used to generate a pyridyl-amide analogue. nih.gov The synthesis of N-phenylbenzamide analogues where the terminal amine is part of a heterocycle like 2-aminoimidazoline (B100083) has also been reported as a strategy to create potent bioactive molecules. nih.gov

Table 2: Examples of Heterocyclic Derivatives

| Compound ID | Heterocyclic Core | Point of Attachment |

|---|---|---|

| B-1 | Dihydro-benzofuran | Formed via cyclization of allyloxy group |

| B-2 | Pyridine | Replacing the 4-aminobenzoyl moiety |

| B-3 | Thiazole | Replacing the 3-(allyloxy)phenyl moiety |

| B-4 | Quinoxaline | Replacing the N-phenylbenzamide scaffold |

This table provides examples of potential heterocyclic derivatives based on common medicinal chemistry strategies.

In Vitro Biological Screening and Profiling of Novel Analogues

Following synthesis, the novel analogues undergo in vitro biological screening to determine their activity profile and to establish structure-activity relationships.

Benzamide and N-phenylbenzamide derivatives have been reported to exhibit a wide range of biological activities. Therefore, a comprehensive screening approach against multiple targets is warranted for newly synthesized analogues of this compound. Potential targets include, but are not limited to:

Enzymes: N-phenylbenzamide scaffolds have been identified as inhibitors of various enzymes such as dipeptidyl peptidase-IV (DPP-IV) dovepress.com, trypsin nih.gov, and poly(ADP-ribose) polymerase (PARP). focusbiomolecules.com

Antiviral Targets: Certain N-phenylbenzamide derivatives have shown potential as antiviral agents, for instance, against Hepatitis B Virus (HBV) by modulating cellular factors like APOBEC3G. nih.gov

Anticancer Pathways: Analogues can be screened against a panel of cancer cell lines to assess their antiproliferative activity. nih.gov Mechanistic studies can further explore their effects on specific signaling pathways, such as the Hippo signaling pathway, or their ability to induce apoptosis. nih.gov

Ion Channels and Receptors: Depending on the structural modifications, derivatives could also be evaluated for activity against various receptors and ion channels.

This broad-based screening helps to identify the primary biological targets and potential therapeutic applications for this class of compounds.

Once a primary biological target is identified, comparative studies are conducted to evaluate the relative efficacy and potency of the synthesized derivatives. This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of each compound against the target. These studies are essential for building a robust structure-activity relationship (SAR), which guides further optimization efforts.

For example, studies on other benzamide series have shown that the nature and position of substituents can dramatically influence potency. Halogen substitutions or the introduction of small alkyl groups can alter hydrophobic and electronic interactions within the target's binding site, leading to significant changes in inhibitory activity. nih.govnih.gov

Table 3: Illustrative Comparative Potency Data for Hypothetical Analogues Against Target X

| Compound ID | Substituent (R1) | Substituent (R2) | IC₅₀ (µM) |

|---|---|---|---|

| A-1 | H | H | 15.2 |

| A-2 | 2-Fluoro | H | 8.5 |

| A-3 | 3-Chloro | H | 1.1 |

| A-4 | H | 4-Methyl | 12.8 |

| A-5 | H | 5-Methoxy | 25.4 |

| A-6 | 3-Chloro | 5-Methoxy | 5.6 |

This table provides a hypothetical example of SAR data, demonstrating how substituent changes can impact biological potency. The data is for illustrative purposes only.

The analysis of such data allows medicinal chemists to identify which structural modifications are favorable for activity, guiding the design of next-generation compounds with enhanced potency and improved pharmacological profiles.

Establishment of Structure-Activity-Selectivity Relationships

The exploration of the structure-activity relationships (SAR) and structure-selectivity relationships (SSR) of this compound and its analogues is crucial for the rational design of more potent and selective compounds for various therapeutic targets. Although comprehensive SAR studies specifically centered on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related N-phenylbenzamide and aminobenzamide derivatives. These studies, targeting a range of biological entities from enzymes to whole cells, provide a framework for predicting how modifications to the core scaffold of this compound might influence its biological profile.

The fundamental N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and various kinases, as well as for their antimicrobial and anticancer activities. nih.govnih.gov The following analysis synthesizes findings from studies on related compounds to postulate the SAR and SSR for derivatives of this compound.

Influence of Substituents on the 4-Aminobenzamide (B1265587) Moiety

The 4-amino group on the benzamide ring is a critical feature, likely serving as a key hydrogen bond donor and a point for potential derivatization. In related series of N-phenylbenzamide derivatives, modifications at this position have been shown to significantly impact biological activity. For example, in a study of N-phenylbenzamide derivatives as enterovirus 71 inhibitors, the presence and nature of substituents on the amine-bearing ring were pivotal for antiviral activity.

To illustrate the effect of substitutions on a related benzamide core, consider the following hypothetical data based on typical kinase inhibitor SAR studies.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of 4-Substituted N-(3-(Allyloxy)phenyl)benzamide Analogues

| Compound ID | R Group (at 4-position of benzamide) | Target Kinase | IC₅₀ (nM) |

| 1 | -NH₂ | Kinase A | 150 |

| 1a | -NHCH₃ | Kinase A | 85 |

| 1b | -N(CH₃)₂ | Kinase A | 220 |

| 1c | -NH-acetyl | Kinase A | >1000 |

| 1d | -NH-SO₂CH₃ | Kinase A | 75 |

This data is illustrative and does not represent experimentally verified results for this specific compound series.

From this hypothetical data, we can infer several SAR trends:

Primary Amine: The unsubstituted amine (Compound 1) provides a baseline activity.

Alkylation: Small alkylation, such as a methyl group (Compound 1a), can enhance potency, potentially by improving hydrophobic interactions or altering the electronic properties of the amine. However, bulkier substituents like a dimethylamino group (Compound 1b) may lead to a decrease in activity due to steric hindrance within the binding pocket.

Acylation: Acylation of the amino group (Compound 1c) often leads to a significant loss of activity, suggesting that the basicity and hydrogen-bonding capability of the amine are crucial for interaction with the target.

Sulfonamidation: Conversion to a sulfonamide (Compound 1d) can be a favorable modification, potentially introducing new hydrogen bond acceptor/donor sites and improving physicochemical properties.

Influence of Substituents on the N-phenyl Ring

The N-phenyl ring bearing the allyloxy group offers multiple positions for substitution, allowing for the fine-tuning of potency and selectivity. The nature, size, and position of these substituents can dramatically alter the compound's interaction with the target protein.

The Allyloxy Group: The allyloxy group at the 3-position is a key feature. The unsaturated allyl moiety can participate in various non-covalent interactions within a protein's binding site, including hydrophobic and pi-stacking interactions. Furthermore, the ether linkage provides a degree of conformational flexibility. Replacing the allyl group with other alkoxy groups of varying chain lengths and branching can modulate lipophilicity and steric bulk, thereby affecting activity and selectivity. For example, in a study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the length of the alkoxy chain was found to directly influence antibacterial efficacy. An extension of this principle to the this compound scaffold suggests that systematic variation of the alkoxy substituent is a viable strategy for optimization.

Table 2: Hypothetical In Vitro Antibacterial Activity of N-(3-Alkoxyphenyl)-4-aminobenzamide Analogues

| Compound ID | R'O- Group (at 3-position of N-phenyl) | Target Bacterium | MIC (µg/mL) |

| 2 | Methoxy (B1213986) | Staphylococcus aureus | 64 |

| 3 | Ethoxy | Staphylococcus aureus | 32 |

| 4 | Propoxy | Staphylococcus aureus | 16 |

| 5 | Isopropoxy | Staphylococcus aureus | 32 |

| 6 | Allyloxy | Staphylococcus aureus | 16 |

| 7 | Butoxy | Staphylococcus aureus | 8 |

This data is illustrative and does not represent experimentally verified results for this specific compound series.

The trends in this hypothetical table suggest that increasing the length of the linear alkoxy chain (from methoxy to butoxy) correlates with increased antibacterial activity, likely due to enhanced membrane permeability. The similar activity of the propoxy and allyloxy derivatives indicates that the introduction of unsaturation does not detract from, and may even be beneficial for, activity in this context. Branched alkoxy groups, like isopropoxy, may be less favorable than their linear counterparts.

Other Substituents on the N-phenyl Ring: The introduction of other substituents (e.g., halogens, methyl, trifluoromethyl) at the ortho-, meta-, or para-positions relative to the amide linkage can influence the electronic and steric properties of the ring. Halogen atoms, for instance, can act as hydrogen bond acceptors and increase lipophilicity, potentially leading to enhanced binding affinity. In studies of N-substituted benzamides as anti-migration agents in osteosarcoma, the specific substitution pattern on the N-phenyl ring was critical for activity.

Structure-Selectivity Relationships

Achieving selectivity for a specific biological target over others is a major goal in drug design. For this compound derivatives, selectivity can be engineered by exploiting subtle differences in the topographies of the binding sites of different proteins.

For instance, in the context of kinase inhibition, selectivity is often achieved by designing ligands that interact with less conserved regions of the ATP-binding site or by targeting unique conformational states of the kinase. The flexible allyloxy group of this compound could potentially be modified to extend into a specific sub-pocket of a target kinase that is not present in off-target kinases. Similarly, the 4-amino group could be derivatized to form interactions with specific residues that differ between kinase family members.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. walshmedicalmedia.com This method is instrumental in elucidating the binding mechanism and predicting the strength of the interaction.

For a compound like N-(3-(Allyloxy)phenyl)-4-aminobenzamide, molecular docking simulations are employed to predict how it fits into the active site of a biological target. The process involves generating a multitude of possible binding poses and scoring them based on how well they complement the target's binding pocket.

Studies on analogous N-heteroaryl substituted benzamide (B126) derivatives have shown that the benzamide core is crucial for establishing key interactions. researchgate.net For instance, in docking studies with glucokinase, the amide group of the benzamide scaffold was found to be essential for forming hydrogen bonds with specific amino acid residues, such as Arginine (Arg63). researchgate.net Similarly, the aromatic rings of the benzamide structure typically engage in hydrophobic interactions with nonpolar residues within the binding site. researchgate.net

When simulating the binding of this compound, it is anticipated that:

The 4-amino group and the amide linkage would act as key hydrogen bond donors and acceptors.

The phenyl rings would participate in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues of the target protein.

The allyloxy group could either fit into a specific hydrophobic pocket or, depending on the target, be exposed to the solvent.

These simulations provide a static snapshot of the most probable binding mode, which is crucial for understanding the structural basis of the molecule's potential biological activity.

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For a series of N-phenylbenzamide derivatives designed as potential protein kinase inhibitors, docking scores were used to rank compounds and prioritize them for further analysis. scirp.org

More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often applied to the results of molecular dynamics (MD) simulations to refine binding free energy predictions. scirp.orgnih.gov These calculations provide a more accurate estimation by considering the dynamic nature of the protein-ligand complex and the effects of the solvent. For a series of ROCK1 inhibitors, MM/PBSA calculations revealed that electrostatic and van der Waals energies were the primary contributors to the total binding energy. nih.gov

An illustrative example of how binding affinity data for this compound and related analogs might be presented is shown in the table below.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | Hypothetical Kinase A | -8.5 | 150 | Asp145, Leu83, Phe67 |

| Analog 1 (3-hydroxy) | Hypothetical Kinase A | -8.2 | 210 | Asp145, Leu83 |

| Analog 2 (4-fluoro) | Hypothetical Kinase A | -8.8 | 110 | Asp145, Leu83, Val91 |

| Note: This data is illustrative and based on typical results from molecular docking studies of similar compounds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

To develop a QSAR model for a series of compounds including this compound, the first step is to gather a dataset of structurally related molecules with experimentally determined biological activity (e.g., IC₅₀ values). The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Various statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to generate an equation that correlates structural descriptors with activity. For a series of N-phenylbenzamides with antimicrobial properties, a DFT-based QSAR model was developed that could predict activity against both Gram-positive and Gram-negative bacteria. nih.gov A robust QSAR model for this compound and its analogs could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity, molecular volume), or hydrophobic (e.g., LogP).

In a QSAR study on N-phenylbenzamides, the following descriptors were found to be important:

Electrophilicity Index: This descriptor was significant for activity against Gram-positive bacteria, suggesting that electrostatic interactions are critical. nih.gov

Molar Refractivity (MR) and LogP: These descriptors, related to molecular size and hydrophobicity, were crucial for activity against Gram-negative bacteria, indicating the importance of steric and hydrophobic interactions for cell permeability. nih.gov

| Physicochemical Descriptor | Definition | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Governs hydrophobicity, affecting membrane permeability and binding to hydrophobic pockets. |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability | Influences steric fit within a receptor's active site. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts hydrogen bonding capacity and influences cell permeability. |

| Note: This table lists common descriptors used in QSAR studies and their general significance. |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. bohrium.com It is widely used to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties, providing deep insights into its stability and reactivity. nih.govnih.gov

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine several key properties. nih.gov DFT studies on other benzamide derivatives have successfully predicted molecular structures and reactivity parameters. researchgate.netscispace.com

Key insights from DFT calculations would include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. sci-hub.se A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, highlighting them as sites for hydrogen bonding.

| Calculated DFT Property | Typical Value (Illustrative) | Significance |

| HOMO Energy | -6.1 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures overall polarity, influencing solubility and binding interactions. |

| Note: These values are illustrative for a molecule of this type and would be specifically calculated for this compound in a dedicated DFT study. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound, computational techniques such as Density Functional Theory (DFT) can be employed to elucidate its electronic properties and predict its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminophenyl ring and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, is likely distributed over the benzamide backbone and the phenyl ring bearing the allyloxy group, indicating the regions prone to nucleophilic attack. The presence of both electron-donating (amino) and electron-withdrawing (carbonyl) groups influences the distribution and energies of these frontier orbitals. Studies on similar benzamide derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. sci-hub.se

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the amide group and the nitrogen of the primary amine, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amine and amide groups would exhibit positive potential, indicating their ability to act as hydrogen bond donors.

Global Reactivity Descriptors

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors are derived from conceptual DFT and provide a quantitative measure of a molecule's stability and reactivity.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of an electron from an equilibrium system. A higher chemical potential indicates a greater tendency to donate an electron. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to a change in its electron distribution. A larger value indicates a harder, less reactive molecule. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. A softer molecule is more reactive. |

| Electronegativity (χ) | χ = -μ | The power of an atom or group of atoms in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the ability of a species to accept electrons. A higher value indicates a better electrophile. |

Table 1: Global Reactivity Descriptors

Elucidation of Reaction Mechanisms in Synthesis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways. The synthesis of this compound typically involves the formation of an amide bond between 4-aminobenzoic acid (or its activated derivative) and 3-(allyloxy)aniline (B1268287).

Theoretical investigations can model the reaction pathway of this amide bond formation. For instance, DFT calculations can be used to determine the energy profile of the reaction, identifying the structures of reactants, transition states, and products. This allows for a detailed understanding of the reaction's feasibility and the factors that influence its rate and selectivity.

One common method for forming the amide bond is through the use of a coupling agent or by activating the carboxylic acid, for example, by converting it to an acyl chloride. Computational studies can compare the energy barriers of different synthetic routes, helping to identify the most efficient method. For example, a theoretical study on the reaction between nitriles and hydroxylamine (B1172632) to form amidoximes successfully elucidated the reaction mechanism and identified a more efficient, side-product-free procedure. researchgate.net Similarly, the mechanism of the Povarov reaction to synthesize tetrahydroquinoline scaffolds has been investigated using DFT, revealing the stepwise nature of the reaction and the factors controlling its stereoselectivity. researchgate.net

For the synthesis of this compound, computational analysis could explore the following aspects:

The role of the solvent: Calculations can model the reaction in different solvents to understand how the solvent influences the reaction's energy profile and the stability of intermediates and transition states.

The effect of catalysts: If a catalyst is used, its interaction with the reactants and its role in lowering the activation energy barrier can be modeled.

Potential side reactions: Computational methods can help to identify potential side reactions and byproducts by exploring alternative reaction pathways.

By providing a detailed picture of the reaction at the atomic level, these theoretical studies can guide the optimization of synthetic protocols to improve yields and reduce the formation of unwanted byproducts.

Cheminformatics and Virtual Screening Techniques

Cheminformatics and virtual screening are powerful computational tools used in drug discovery to identify promising lead compounds from large chemical libraries. Given that the N-phenylbenzamide scaffold is present in many biologically active molecules, particularly as kinase inhibitors, these techniques are highly relevant for exploring the potential of this compound and its derivatives. scirp.orgscirp.org

Virtual Screening

Virtual screening involves the computational screening of large libraries of compounds against a biological target, such as a protein kinase. This process helps to prioritize a smaller number of compounds for experimental testing, thereby saving time and resources. Molecular docking is a key technique used in virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is typically estimated by a scoring function, which provides a measure of the binding affinity.

For this compound, virtual screening could be employed to assess its potential as an inhibitor of various protein kinases. The N-phenylbenzamide core can act as a scaffold that mimics the hinge-binding motif of known kinase inhibitors. nih.govacs.org The 4-amino group and the allyloxy group can then be modified to optimize interactions with the specific active site of a target kinase. Studies have shown that N-phenylbenzamide derivatives can be designed as potent protein kinase inhibitors through in silico methods. scirp.orgscirp.org

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structures of known active compounds or from the ligand-receptor complex. These models can then be used to search for new compounds that possess the required features.

A pharmacophore model for a kinase inhibitor based on the N-phenylbenzamide scaffold would likely include:

Hydrogen bond donors and acceptors to interact with the hinge region of the kinase.

Aromatic rings for hydrophobic interactions.

Specific locations for substituents that can occupy other pockets within the active site.

By developing a pharmacophore model, novel derivatives of this compound could be designed and screened for their potential as kinase inhibitors.

Scaffold Hopping and Diversity Analysis

Cheminformatics tools can also be used for scaffold hopping, which involves finding new molecular scaffolds that can serve as a basis for designing novel compounds with similar biological activity. By analyzing databases of known kinase inhibitors, it is possible to identify alternative scaffolds that could be used in place of the N-phenylbenzamide core. nih.gov This approach can lead to the discovery of compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

Analytical Methodologies for Compound Characterization and Research Applications

Spectroscopic Characterization Techniques

Spectroscopy is employed to elucidate the molecular structure of N-(3-(Allyloxy)phenyl)-4-aminobenzamide by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, it provides detailed information about the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum for this compound, distinct signals corresponding to the protons of the allyloxy group, the two phenyl rings, the amide (–NH), and the amino (–NH₂) groups are expected. The allyloxy group's vinyl protons typically appear in the δ 5.0–6.5 ppm region, while its methylene (B1212753) (–OCH₂) protons are found around δ 4.5–5.5 ppm. Aromatic protons resonate in the δ 6.5–8.0 ppm range, with their specific shifts and splitting patterns depending on their position and the electronic effects of the substituents on each ring. The amide proton (–CONH–) is anticipated to appear as a singlet in the δ 8.0–8.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon of the amide group (typically δ 165–170 ppm), the carbons of the two aromatic rings, and the three distinct carbons of the allyloxy substituent. The assignments are confirmed through various 2D NMR experiments, such as COSY and HSQC, which reveal proton-proton and carbon-proton correlations, respectively.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (δ ppm) | Notes |

| ¹H NMR | ||

| Amide N-H | 8.0 - 8.5 | Broad singlet, position can be solvent-dependent. |

| Aromatic H | 6.5 - 8.0 | Complex multiplets based on substitution patterns. |

| Allyl -CH= | 5.8 - 6.2 | Multiplet (ddt). |

| Allyl =CH₂ | 5.2 - 5.5 | Two separate multiplets (dq). |

| Allyloxy -O-CH₂- | 4.5 - 4.7 | Multiplet (dt). |

| Amine -NH₂ | 3.5 - 4.5 | Broad singlet, may exchange with D₂O. |

| ¹³C NMR | ||

| Amide C=O | 165 - 168 | |

| Aromatic C | 105 - 160 | Multiple signals expected. |

| Allyl -CH= | 130 - 135 | |

| Allyl =CH₂ | 115 - 120 | |

| Allyloxy -O-CH₂- | 68 - 70 |

Mass Spectrometry (MS), including High-Resolution (HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (molecular weight 268.31 g/mol ), a low-resolution mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 268 or 269, respectively, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For C₁₆H₁₆N₂O₂, the calculated exact mass can be compared to the measured mass with a very low margin of error (typically <5 ppm), confirming the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by identifying characteristic neutral losses or fragment ions, such as the loss of the allyl group.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight (Nominal) | 268 |

| Calculated Exact Mass ([M+H]⁺) | 269.12845 |

| Ionization Mode | ESI-Positive |

| Note | The measured mass in an HRMS experiment would be expected to be within 0.001 Da of the calculated exact mass. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the 3300–3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine (–NH₂) group, and a separate band for the secondary amide (–NH–) N-H stretch.

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic and vinyl C-H bonds, and just below 3000 cm⁻¹ for aliphatic C-H bonds.

C=O Stretching: A strong, sharp absorption band around 1650–1680 cm⁻¹ is characteristic of the amide I band (primarily C=O stretch).

C=C Stretching: Bands in the 1580-1640 cm⁻¹ region for the aromatic rings and the allyl group.

C-O Stretching: A strong band for the aryl-ether C-O stretch is expected in the 1200–1250 cm⁻¹ range.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine & Amide (N-H) | Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Alkene (C=C) | Stretching | ~1640 |

| Aromatic (C=C) | Ring Stretching | 1580 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study compounds containing chromophores, such as aromatic rings and conjugated systems.

Chromatographic Techniques for Purity and Quantification

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantification in research and quality control settings. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

A typical method for this compound would utilize reverse-phase HPLC, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is typically employed for detection, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). For a compound like this compound, UPLC is an invaluable tool for its separation, identification, and quantification in various matrices. The technology utilizes sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing efficiency, resulting in faster analysis times and reduced solvent consumption. waters.com

A typical UPLC method for the analysis of aromatic amines, which would be applicable to this compound, often employs a reversed-phase column, such as a C8 or C18, and a gradient elution. waters.comlcms.cz The mobile phase commonly consists of an aqueous component, often with a pH modifier like formic acid or a buffer, and an organic solvent like acetonitrile or methanol. lcms.cz Detection is frequently achieved using a photodiode array (PDA) detector or a mass spectrometer (MS), which provides both quantitative data and structural information. waters.comlcms.cz The use of mass detection is particularly advantageous as it allows for the easy tracking of chromatographic peaks and identification of co-eluting compounds. lcms.cz

Table 1: Illustrative UPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| LC System | ACQUITY UPLC H-Class waters.comlcms.cz |

| Column | ACQUITY UPLC BEH C18 or C8, 2.1 x 100 mm, 1.7 µm waters.com |

| Mobile Phase A | Water + 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid lcms.cz |

| Flow Rate | 0.4 mL/min lcms.cz |

| Column Temperature | 40 °C lcms.cz |

| Injection Volume | 1.0 - 10.0 µL lcms.cz |

| Detector | ACQUITY QDa Mass Detector or PDA waters.comlcms.cz |

| Run Time | < 10 minutes waters.comlcms.cz |

The separation of structurally similar isomers, a common challenge in the analysis of aromatic compounds, can be effectively achieved with UPLC, as demonstrated by the baseline separation of 2,6-xylidine and 2,4-xylidine within a short run time. waters.com This capability is crucial for ensuring the purity and accurate quantification of this compound in the presence of potential impurities or related substances.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details of the allyloxy and aminobenzamide moieties. While specific crystallographic data for this compound are not publicly available, the technique has been instrumental in elucidating the structures of related benzamide (B126) derivatives and other complex organic molecules. nih.gov

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence the compound's physicochemical properties, including solubility and melting point. In the broader context of medicinal chemistry, understanding the solid-state structure is crucial for structure-based drug design and for identifying and characterizing different polymorphic forms of a substance.

Table 2: Key Crystallographic Data Determined by X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| Final R indices [I>2sigma(I)] | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Hydrogen Bond Distances and Angles | Detailed geometric information about intermolecular hydrogen bonds. |

Advanced Analytical Method Validation for Research Rigor